methyl 4-(4-aminophenyl)oxane-4-carboxylate
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Overview
Description
Methyl 4-(4-aminophenyl)oxane-4-carboxylate is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes an oxane ring substituted with an aminophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-aminophenyl)oxane-4-carboxylate typically involves the reaction of 4-aminophenol with an appropriate oxane derivative under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenyl)oxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxane ring can be reduced to form corresponding alcohols.
Substitution: The carboxylate ester can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxane ring can produce alcohols.
Scientific Research Applications
Methyl 4-(4-aminophenyl)oxane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-(4-aminophenyl)oxane-4-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxane ring and carboxylate ester can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(4-aminophenyl)oxane-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(4-nitrophenyl)oxane-4-carboxylate: This compound has a nitro group instead of an amino group, which can significantly alter its reactivity and biological activity.
Ethyl 4-(4-aminophenyl)oxane-4-carboxylate: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2353503-76-9 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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